Cas no 1105234-28-3 (3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide)
![3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1105234-28-3x500.png)
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-Isoxazolecarboxamide, 3-(2-chlorophenyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-5-methyl-
- 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
- SCHEMBL18259114
- 3-(2-chlorophenyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-4-carboxamide
- CCG-309371
- F0608-1247
- 1105234-28-3
- AKOS024586833
-
- インチ: 1S/C17H11ClN4O4/c1-9-13(14(22-26-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(25-17)12-7-4-8-24-12/h2-8H,1H3,(H,19,21,23)
- InChIKey: XGDNESZNMXMCHH-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=C(C(NC2=NN=C(C3=CC=CO3)O2)=O)C(C2=CC=CC=C2Cl)=N1
計算された属性
- せいみつぶんしりょう: 370.0468825g/mol
- どういたいしつりょう: 370.0468825g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 4
- 複雑さ: 513
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.453±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 9.63±0.70(Predicted)
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0608-1247-3mg |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-10mg |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-5mg |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-10μmol |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-4mg |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-2μmol |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-1mg |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-5μmol |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0608-1247-2mg |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide |
1105234-28-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide 関連文献
-
1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
-
David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamideに関する追加情報
3-(2-Chlorophenyl)-N-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide: A Comprehensive Overview
3-(2-Chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide (CAS No. 1105234-28-3) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chlorophenyl group, a furan ring, and an oxadiazole moiety, which collectively contribute to its potential therapeutic applications.
The molecular formula of 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is C19H14ClN3O4, and its molecular weight is 377.78 g/mol. The compound's structure includes a central 1,2-oxazole ring with a methyl substituent at the 5-position, which is linked to a furan-containing 1,3,4-oxadiazole moiety through an amide bond. The presence of these functional groups imparts unique chemical and biological properties to the molecule.
In recent years, extensive research has been conducted to explore the pharmacological activities of 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide. One of the most promising areas of investigation is its potential as an antitumor agent. Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT116), and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Beyond its antitumor properties, 3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide has also been studied for its anti-inflammatory and analgesic effects. In vitro and in vivo experiments have demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has shown promising results in reducing pain and inflammation in animal models of arthritis.
The structural diversity of 3-(2-chlorophenyl)-N-[5-(furan-2-y l)-1 , 3 , 4 - o x ad i az o l - 2 - y l ] - 5 - m e t h y l - 1 , 2 - o x az o l e - 4 - c a r b o x am i d e makes it an attractive candidate for further drug development. The presence of multiple functional groups allows for the synthesis of various derivatives with enhanced biological activities. For instance, modifications to the chlorophenyl group or the furan ring can lead to compounds with improved potency and selectivity.
In terms of pharmacokinetics, preliminary studies have indicated that 3-(2-chlorophenyl)-N-[5-(furan - 2 - y l ) - 1 , 3 , 4 - o x ad i az o l - 2 - y l ] - 5 - m e t h y l - 1 , 2 - o x az o l e - 4 - c a r b o x am i d e exhibits favorable absorption and distribution profiles. It is rapidly absorbed following oral administration and has a moderate half-life in vivo. However, further research is needed to optimize its pharmacokinetic properties for clinical applications.
The safety profile of 3-(2-chlorophenyl)-N-[5-(furan - 2 - y l ) - 1 , 3 , 4 - o x ad i az o l - 2 - y l ] - 5 - m e t h y l - 1 , 2 - o x az o l e - 4 - c a r b o x am i d e has also been evaluated in preclinical studies. Toxicity assessments have shown that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, as with any new drug candidate, comprehensive safety evaluations are essential before advancing to clinical trials.
In conclusion, 3-(2-chlorophenyl)-N-[5-(furan - 2 - y l ) - 1 , 3 , 4 - o x ad i az o l - 2 - y l ] - 5 - m e t h y l - 1 , 2 - o x az o l e – 4 – c a r b ox am i d e (CAS No. 1105234–8–8) represents a promising lead compound in the development of novel therapeutic agents for cancer and inflammatory diseases. Its unique structural features and multifaceted biological activities make it an exciting target for further research and drug development efforts.
1105234-28-3 (3-(2-chlorophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide) 関連製品
- 1956334-85-2(Ethanone, 1-(8-bromo-2-chloro-3-quinolinyl)-)
- 302912-29-4(2,2,2-trifluoro-1-(2-phenylphenyl)ethan-1-one)
- 2229389-89-1(2-(3-bromo-2-fluorophenyl)-1,1-difluoropropan-2-amine)
- 859142-91-9(6-hydroxy-4-(morpholin-4-yl)methyl-7-phenyl-2H-chromen-2-one)
- 1554317-33-7(2-{spiro3.4octan-5-yl}ethan-1-amine)
- 1804677-62-0(3-Amino-4-(difluoromethyl)-5-hydroxy-2-nitropyridine)
- 1823780-45-5(2-Fluoro-2-(2-fluoro-6-methoxyphenyl)ethan-1-amine)
- 937271-47-1(3-(2-Chloropyrimidin-4-yl)benzoic acid)
- 81-32-3(3,4,9,10-Perylenetetracarboxylic acid)
- 326-67-0(N-(2-Fluoro-4-methylphenyl)acetamide)


